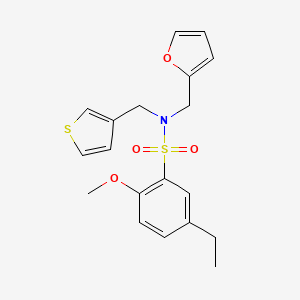

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

描述

属性

IUPAC Name |

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-3-15-6-7-18(23-2)19(11-15)26(21,22)20(12-16-8-10-25-14-16)13-17-5-4-9-24-17/h4-11,14H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMALYRMVKSXWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

Formation of the thiophen-3-ylmethyl intermediate: Thiophene can be alkylated using a similar approach.

Coupling with benzenesulfonamide: The intermediates can be coupled with benzenesulfonamide under appropriate conditions, such as using a base and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and automated synthesis equipment.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including the compound . Research indicates that compounds similar to 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens.

Case Studies on Antimicrobial Activity

- Evaluation Against Gram-negative and Gram-positive Bacteria :

- Fungal Strains :

Anticancer Potential

The structural features of this compound are associated with promising anticancer properties. Several studies have explored its cytotoxic effects on various cancer cell lines.

Case Studies on Anticancer Activity

- Cytotoxicity Assays :

- Mechanisms of Action :

Summary of Biological Activities

| Activity | Target Organisms/Cells | Outcome |

|---|---|---|

| Antimicrobial | E. coli, K. pneumoniae, C. albicans | Significant activity against resistant strains |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed |

| Enzyme Inhibition | Tyrosinase | Potential inhibition leading to reduced cancer progression |

作用机制

The mechanism of action for 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

相似化合物的比较

Structural Analogues in Sulfonamide Chemistry

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Key Observations:

Substituent Effects on Lipophilicity: The 5-ethyl group in the target compound likely increases lipophilicity compared to analogs with acetyl (e.g., 14b in ) or cinnamoyl (16a) groups. This could enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 5-chloro in ) exhibit stronger antimicrobial activity, whereas electron-donating groups (e.g., 5-ethyl, methoxy) may favor interactions with hydrophobic enzyme pockets. The dual N-alkylation in the target compound could reduce metabolic deactivation compared to monosubstituted analogs like 16a .

Synthetic Accessibility: The target compound’s synthesis would require sequential alkylation of the sulfonamide nitrogen, similar to methods for 16a–16c (85–88% yields via ethanol-mediated reactions) . Challenges may arise in regioselective N-substitution due to steric hindrance from the ethyl group.

Physicochemical and Spectroscopic Data (Inferred)

While direct data for the target compound is unavailable, comparisons with analogs suggest:

- IR/NMR Signatures : The 2-methoxy group would produce a characteristic singlet near δ 3.8–4.0 ppm in ¹H NMR, consistent with 16a and 14b . Thiophene and furan protons would appear as multiplets in δ 6.5–7.5 ppm.

- Mass Spectrometry : A molecular ion peak at m/z 394 (C₁₉H₂₂N₂O₃S₂) is expected, with fragmentation patterns mirroring sulfonamide cleavage seen in .

生物活性

5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, with the CAS number 1219905-83-5, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 391.5 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar moieties have shown IC values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC (mg/mL) |

|---|---|---|

| Compound A (similar structure) | Hep-2 | 3.25 |

| Compound B (similar structure) | P815 | 17.82 |

| Compound C (related derivative) | MCF7 | 12.50 |

These findings suggest that the sulfonamide group and the presence of furan and thiophene rings contribute significantly to the compound's anticancer properties.

Antimicrobial Activity

Additionally, compounds with similar structures have demonstrated notable antimicrobial activity. For example, derivatives of thiophene and furan have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to over 150 µM against various strains .

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound D (related derivative) | Staphylococcus aureus | 5.64 |

| Compound E (related derivative) | Escherichia coli | 8.33 |

| Compound F (related derivative) | Pseudomonas aeruginosa | 13.40 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The presence of sulfur in the sulfonamide group may enhance the ability to penetrate bacterial membranes, thereby exerting antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of sulfonamide derivatives that included furan and thiophene moieties. These compounds were tested for their anticancer properties using MTT assays on various human cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

常见问题

Q. What are the recommended synthetic routes for 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide?

The synthesis involves multi-step protocols, typically starting with the preparation of the benzenesulfonamide core. Key steps include:

- Sulfonylation : Reacting 5-ethyl-2-methoxybenzenesulfonyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine under basic conditions (e.g., NaH in THF at 0°C) to form the bis-alkylated product .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential due to the compound’s polarity and potential side products .

- Validation : Confirm regioselectivity via -NMR and LC-MS to ensure both alkyl groups are attached to the sulfonamide nitrogen .

Q. How can the structure of this compound be rigorously characterized?

Use a combination of analytical techniques:

Q. What methodologies are suitable for determining solubility and physicochemical properties?

- Experimental approaches :

- Computational tools : Employ QSPR models (e.g., ACD/Labs or MarvinSuite) to predict logP, pKa, and solubility .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanisms of this compound?

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or CA IX). Focus on the sulfonamide moiety’s hydrogen-bonding potential .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to identify key binding residues .

Q. How should researchers address contradictions in reported biological data?

- Replication : Reproduce assays under standardized conditions (e.g., ATP levels, cell passage number) to minimize variability .

- Analytical validation : Cross-check purity (>95% via HPLC) and confirm absence of degradation products (e.g., hydrolyzed sulfonamide) .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., solvent effects in cell assays) .

Q. What experimental designs are optimal for SAR studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。